molecular formula C15H27NO3 B13563149 tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate

tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate

Cat. No.: B13563149
M. Wt: 269.38 g/mol
InChI Key: YHCAHOWNMJHKNQ-UHFFFAOYSA-N
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Description

tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate is a chemical compound with the molecular formula C15H27NO3 and a molecular weight of 269.38 g/mol It is known for its unique spirocyclic structure, which consists of a spiro[55]undecane core with a tert-butyl ester and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with a tert-butyl ester and a hydroxy group in the presence of a suitable catalyst . The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation and other side reactions. The reaction mixture is typically stirred at a specific temperature for a defined period to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and spirocyclic structure play a crucial role in its biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. Detailed studies on its mechanism of action are ongoing to elucidate its molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both a hydroxy group and a tert-butyl ester. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 11-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-6-9-15(11-16)8-5-4-7-12(15)17/h12,17H,4-11H2,1-3H3

InChI Key

YHCAHOWNMJHKNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCCC2O

Origin of Product

United States

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